4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a pyrimidine ring substituted with a piperazine and pyrazine moiety
Preparation Methods
The synthesis of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Final assembly: The morpholine ring is incorporated in the final steps, often through a condensation reaction.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Condensation: This reaction type is often used in the final steps of synthesis to form the morpholine ring.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted derivatives of the original compound.
Scientific Research Applications
4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its specific substitution pattern and the presence of both piperazine and pyrazine moieties. Similar compounds include:
Pyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents.
Piperazine derivatives: These compounds feature the piperazine ring but may lack the pyrazine or pyrimidine groups.
Pyrazine derivatives: These compounds contain the pyrazine ring but differ in other structural aspects.
Each of these similar compounds has its own unique properties and applications, but the combination of features in this compound makes it particularly interesting for research and development.
Properties
IUPAC Name |
4-[6-methyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-13-16(23-9-11-26-12-10-23)22-18(21-14)25-7-5-24(6-8-25)17-15(2)19-3-4-20-17/h3-4,13H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVZSNZNJNAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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